(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a complex structure incorporating furan, piperidine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-2-yl acrylate: This can be achieved through the esterification of furan-2-carboxylic acid with an appropriate alcohol, followed by acrylation.
Piperidine modification: The piperidine ring is functionalized with a methyl group and then reacted with the furan-2-yl acrylate to form the intermediate.
Urea formation: The intermediate is then reacted with thiophene-2-yl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the double bonds or the urea group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could lead to saturated analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although specific studies would be required to confirm this.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its incorporation into polymers or other materials could enhance their performance.
Mechanism of Action
The mechanism of action of (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea: shares similarities with other compounds containing furan, piperidine, and thiophene rings.
N-(furan-2-ylmethyl)-N’-(thiophen-2-yl)urea: A simpler analog with similar functional groups.
(E)-1-(piperidin-4-yl)methyl-3-(thiophen-2-yl)urea: Lacks the furan ring but retains the piperidine and thiophene moieties.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct aromatic systems, which may confer unique chemical and biological properties. This structural complexity allows for diverse interactions and applications that simpler analogs may not provide.
Properties
IUPAC Name |
1-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-17(6-5-15-3-1-11-24-15)21-9-7-14(8-10-21)13-19-18(23)20-16-4-2-12-25-16/h1-6,11-12,14H,7-10,13H2,(H2,19,20,23)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIVGMAPJKVFSF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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